molecular formula C11H21NO3 B1671960 Ethyl butylacetylaminopropionate CAS No. 52304-36-6

Ethyl butylacetylaminopropionate

Cat. No.: B1671960
CAS No.: 52304-36-6
M. Wt: 215.29 g/mol
InChI Key: VZRKEAFHFMSHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Ethyl butylacetylaminopropionate, also known as ethyl 3-(N-butylacetamido)propanoate or by its trade name IR3535 , is a widely used insect repellent. This article provides a comprehensive overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are various species of insects, including mosquitoes, midges, ticks, and head lice . The compound acts as a repellent, deterring these insects from approaching or biting humans .

Mode of Action

The exact mechanism of action of this compound is still under investigation . It is believed to be related to the intolerance of mosquitoes and other invertebrate animals to its odor . When applied topically to human skin, it sends out a signal that deters these insects, effectively telling them to stay away .

Biochemical Pathways

This interaction triggers a feeding or biting deterrent response, effectively repelling the insects .

Pharmacokinetics

It is known that the compound is applied topically and is intended to remain on the surface of the skin to provide a protective barrier against insects .

Result of Action

The primary result of the action of this compound is the prevention of insect bites . By repelling insects such as mosquitoes and ticks, it helps to prevent the transmission of diseases such as dengue, malaria, zika, and West Nile virus .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, in hot and humid climates, it may be necessary to reapply the repellent every 3-4 hours to maintain its effectiveness . Additionally, the compound is biodegradable, which means it can break down in the environment over time .

Chemical Reactions Analysis

Ethyl butylacetylaminopropionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl butylacetylaminopropionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl butylacetylaminopropionate is often compared with other insect repellents such as DEET and icaridin. While DEET is known for its long-lasting effectiveness, it can cause skin irritation and damage to synthetic fabrics. Icaridin is less irritating but may not be as effective against certain mosquito species . This compound, on the other hand, is biodegradable, has a good skin feel, and is effective against a broad range of insects .

Similar compounds include:

This compound stands out due to its biodegradability and lower potential for skin irritation compared to DEET .

Properties

IUPAC Name

ethyl 3-[acetyl(butyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRKEAFHFMSHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9035753
Record name Ethyl 3-(N-butylacetamido)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg
Record name Ethyl butylacetylaminopropionate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol
Record name Ethyl butylacetylaminopropionate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.15 Pa /1.1X10-3 mm Hg/ at 20 °C
Record name Ethyl butylacetylaminopropionate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to slightly yellowish liquid, Liquid at room temperature

CAS No.

52304-36-6
Record name Quwenzhi
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52304-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Insect repellent M 3535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(N-butylacetamido)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL BUTYLACETYLAMINOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl butylacetylaminopropionate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Less than -20 °C
Record name Ethyl butylacetylaminopropionate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl butylacetylaminopropionate
Reactant of Route 2
Reactant of Route 2
Ethyl butylacetylaminopropionate
Reactant of Route 3
Reactant of Route 3
Ethyl butylacetylaminopropionate
Reactant of Route 4
Reactant of Route 4
Ethyl butylacetylaminopropionate
Reactant of Route 5
Reactant of Route 5
Ethyl butylacetylaminopropionate
Reactant of Route 6
Reactant of Route 6
Ethyl butylacetylaminopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.